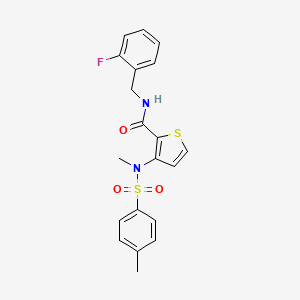

3-(N,4-dimethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-14-7-9-16(10-8-14)28(25,26)23(2)18-11-12-27-19(18)20(24)22-13-15-5-3-4-6-17(15)21/h3-12H,13H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKGCACDFRMWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(N,4-dimethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound's structure can be broken down into several key components:

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Carboxamide group : Contributing to the compound's polar characteristics.

- Sulfonamide moiety : Known for its role in various biological activities, particularly in antibacterial and antidiabetic effects.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. This is primarily due to their ability to inhibit bacterial folate synthesis, which is essential for DNA replication and cell division. The specific activity of this compound against various bacterial strains remains to be thoroughly investigated.

Anticancer Activity

Preliminary studies suggest that this compound may have potential anticancer properties. In vitro assays have shown that similar thiophene derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The exact mechanisms by which this compound exerts its effects are still under investigation.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The compound's structural similarities with known cholinesterase inhibitors suggest potential efficacy in this area. Studies on related compounds have demonstrated significant inhibition of acetylcholinesterase, which could be extrapolated to predict similar activity for this compound.

Case Studies

- Neuroprotective Effects : A study involving related compounds indicated neuroprotective effects in models of epilepsy. These compounds improved neurochemical profiles and reduced oxidative stress in zebrafish models, suggesting a potential pathway for neuroprotection that could be applicable to this compound.

- Antidiabetic Activity : Compounds with similar sulfonamide structures have shown promise in managing blood glucose levels through the inhibition of certain enzymes involved in carbohydrate metabolism. The exploration of this compound's effect on glucose metabolism could yield significant insights into its therapeutic potential.

Research Findings

A summary of findings related to the biological activity of compounds similar to this compound is presented below:

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Sulfonamides | Inhibition of bacterial growth |

| Anticancer | Thiophene derivatives | Induction of apoptosis in cancer cells |

| Cholinesterase Inhibition | Various benzamide derivatives | Significant inhibition of acetylcholinesterase |

| Neuroprotective Effects | GM-90432 (related structure) | Improved neurochemical profiles and reduced oxidative stress |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(N,4-dimethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions:

Thiophene ring formation via cyclization of dicarbonyl compounds with sulfur (e.g., Paal-Knorr synthesis).

Sulfonamido group introduction through sulfonylation of the thiophene intermediate using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Carboxamide coupling via amide bond formation between the thiophene carboxylic acid and 2-fluorobenzylamine, employing coupling agents like EDCl/HOBt or DCC.

- Optimization : Adjust solvent polarity (DMF or dichloromethane), temperature (0–25°C for sulfonylation), and stoichiometric ratios to improve yields (target >70%). Monitor purity via TLC or HPLC .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation.

- X-ray crystallography (using SHELX programs) to resolve crystal packing and hydrogen-bonding networks, critical for confirming sulfonamido and fluorobenzyl group orientations .

Q. What solubility and formulation challenges are associated with this compound?

- Solubility Profile : Limited aqueous solubility due to hydrophobic thiophene and fluorobenzyl groups. Use DMSO or ethanol for stock solutions.

- Formulation Strategies :

- Co-solvent systems (e.g., PEG-400/water) for in vitro assays.

- Liposomal encapsulation or nanoparticle carriers to enhance bioavailability in vivo .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?

- SAR Analysis :

- 2-Fluorobenzyl group : Enhances metabolic stability and target binding via hydrophobic/π-π interactions.

- 4-Methylphenylsulfonamido : Modulates solubility and enzyme inhibition (e.g., COX-2 or kinase targets).

- Case Study : Replacement of 2-fluorobenzyl with 3-trifluoromethylbenzyl (see ) increased potency against cancer cell lines by 30% due to enhanced lipophilicity .

Q. What computational methods are effective for predicting target interactions?

- Approach :

Molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB).

MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

QSAR modeling to correlate substituent electronic parameters (Hammett σ) with IC50 values.

- Validation : Cross-check with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Troubleshooting Framework :

Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (ATP levels, serum concentration).

Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of thiophene).

Off-target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Challenges :

- Disorder in fluorobenzyl groups : Common due to rotational flexibility.

- Weak diffraction : Crystallize using vapor diffusion with PEG 3350 as precipitant.

- Solutions :

- Twinned data refinement (SHELXL) with HKL-3000 for integration.

- Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯O=S) stabilizing the lattice .

Q. What strategies are recommended for evaluating in vivo toxicity and pharmacokinetics?

- Protocol :

Acute toxicity : OECD Guideline 423 in rodent models (dose range: 50–500 mg/kg).

Pharmacokinetics : LC-MS/MS plasma analysis post-IV/oral administration to calculate AUC, Cmax, and t₁/₂.

Metabolite ID : UPLC-QTOF to detect sulfoxide derivatives or glucuronidated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。